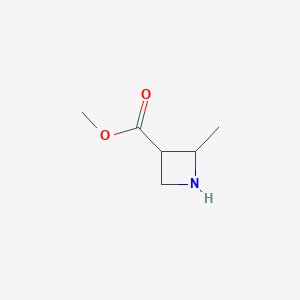

Methyl 2-methylazetidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-5(3-7-4)6(8)9-2/h4-5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOSYINTXQHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methylazetidine 3 Carboxylate and Analogous Azetidine Carboxylates

Classical Ring-Closing Strategies for Azetidine (B1206935) Ring Formation

Ring-closing reactions are a cornerstone of heterocyclic synthesis. For azetidines, these methods typically involve the formation of a crucial carbon-nitrogen bond to complete the four-membered ring.

Intramolecular Nucleophilic Substitution Reactions (e.g., Halides, Sulfonic Esters, Triflates)

One of the most fundamental and widely employed strategies for azetidine ring formation is the intramolecular SN2 reaction. researchgate.netfrontiersin.orgnih.gov This method involves a γ-amino alkyl electrophile, where the nitrogen atom acts as an internal nucleophile, displacing a leaving group from the γ-carbon to form the cyclic structure. The efficacy of this reaction is highly dependent on the nature of the leaving group.

Commonly used leaving groups include:

Halides: Bromo and iodo derivatives are effective precursors. For instance, the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives has been used to synthesize azetidines. researchgate.net

Sulfonic Esters: Mesylates (methanesulfonates) and tosylates (p-toluenesulfonates) are excellent leaving groups frequently used in these cyclizations. frontiersin.orgnih.gov A general approach involves the reduction of β-amino esters to the corresponding amino alcohols, which are then treated with reagents like tosyl chloride (TsCl) in the presence of a base to facilitate cyclization. researchgate.net

Triflates (Trifluoromethanesulfonates): Triflates are exceptionally good leaving groups, often enabling cyclizations under mild conditions. A straightforward synthesis of 1,3-disubstituted azetidines has been achieved by reacting primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.org

This strategy's reliability has made it a go-to method for accessing a variety of substituted azetidines. researchgate.net

Reductive Cyclization of Imines

Reductive cyclization offers another pathway to the azetidine core. A notable example is the cyclization of β-haloalkylimines. magtech.com.cn In this approach, a precursor containing both an imine and a halide at appropriate positions undergoes cyclization upon reduction. Zirconium-catalyzed reactions of ethylmagnesium chloride with imines can produce C,N-dimagnesiated intermediates, which can be further manipulated to yield azetidines, among other nitrogen-containing heterocycles. organic-chemistry.org

Intramolecular Aminolysis of Epoxy Amine Precursors

A powerful and more recent alternative to classical SN2 reactions is the intramolecular aminolysis of epoxy amines. frontiersin.orgnih.gov This method is particularly useful for creating azetidines with adjacent functional groups, such as hydroxyls, which can be further manipulated. nih.govresearchgate.net

A significant breakthrough in this area is the use of Lanthanide (III) trifluoromethanesulfonates (Ln(OTf)3), particularly La(OTf)3, as catalysts. nih.govbohrium.comfrontiersin.org Research has shown that La(OTf)3 effectively catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. frontiersin.orgbohrium.comelsevierpure.com The reaction proceeds via a C3-selective (4-exo-tet) ring-opening of the epoxide by the tethered amine. frontiersin.orgnih.gov

This method exhibits remarkable functional group tolerance, accommodating acid-sensitive groups like Boc, PMB, and TBS, as well as functionalities such as nitriles and sulfides. frontiersin.orgnih.gov The choice of solvent is critical, with 1,2-dichloroethane (B1671644) (DCE) at reflux often providing optimal results. frontiersin.orgnih.gov

| Substrate (Protecting Group) | Product | Yield (%) |

|---|---|---|

| Electron-rich benzyl | Azetidine 2ba | High |

| Electron-deficient benzyl | Azetidine 2ca | High |

| n-Butyl amine | Azetidine 2da | High |

| tert-Butyl amine | Azetidine 2ea | High |

| Boc (tert-butyloxycarbonyl) | Azetidine 2ga | High |

Cycloaddition Reactions for Azetidine Construction

Cycloaddition reactions provide an atom-economical and efficient route to cyclic systems, including azetidines, by forming multiple bonds in a single step.

Aza Paternò–Büchi Reactions via [2+2] Photocycloaddition

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and highly efficient method for synthesizing functionalized azetidines. nih.govrsc.orgchemrxiv.org This reaction has historically been challenging, often limited by the competing E/Z isomerization of the imine upon photoexcitation. nih.govresearchgate.net

Recent advancements have overcome many of these limitations, particularly through the use of visible-light photocatalysis. nih.govresearchgate.net Schindler and coworkers developed a visible-light-mediated intermolecular aza Paternò–Büchi reaction utilizing 2-isoxazoline-3-carboxylates as unique oxime precursors. nih.govrsc.org An iridium photocatalyst activates the oxime via triplet energy transfer, which then undergoes cycloaddition with a wide range of alkenes. nih.govresearchgate.netrsc.org This approach is noted for its operational simplicity, mild conditions, and broad substrate scope, yielding highly functionalized azetidines that can be readily deprotected. nih.govrsc.org

| Reaction Type | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Intermolecular Photocycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes, Ir photocatalyst, Visible light | Broad scope, mild conditions, access to free azetidines. | nih.govrsc.org |

| Intramolecular Photocycloaddition | Acetone-sensitized or direct excitation | High yields (80-85%), no conjugating group required for imine. | nih.gov |

| Acyclic Imine Photocycloaddition | Acyclic oximes, Alkenes, Visible light, Triplet energy transfer | Overcomes challenges of acyclic imine photoreactivity. | nih.gov |

The success of these reactions can be highly dependent on matching the frontier molecular orbital energies of the alkene and the imine component to promote the desired cycloaddition over competing pathways. nih.gov

Cycloadditions Involving Alkynes and Imines

The cycloaddition of imines and alkynes offers a route to 2-azetines, which are unsaturated analogs of azetidines containing a C=C double bond within the ring. nih.govrsc.org These can serve as precursors to fully saturated azetidines upon reduction. Such reactions have been accomplished under UV irradiation or through metal catalysis. nih.govrsc.org

Furthermore, direct synthesis of highly substituted azetidines can be achieved through the reaction of alkynyl ketones with N-tosylimines. organic-chemistry.org While phosphine (B1218219) catalysts like Bu3P tend to yield 3-pyrrolines, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can shift the reaction pathway to produce fully substituted azetidines, albeit in moderate yields. organic-chemistry.org Another notable method is the Rh(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines, which leads to the formation of 2-azetidinones (β-lactams), closely related structures to the azetidine core. rsc.org

Thermal and Silver-Catalyzed [2+2] Cycloadditions

The [2+2] cycloaddition, particularly the aza-Paternò-Büchi reaction, presents a direct route to the azetidine core by combining an imine and an alkene. nih.gov While many such reactions are promoted photochemically, thermal and metal-catalyzed variants offer valuable alternatives.

Thermally induced [2+2] cycloadditions, though often considered forbidden by Woodward-Hoffmann rules, can proceed with specific substrates like ketenes. youtube.com The reaction of a ketene (B1206846) with an imine, known as the Staudinger synthesis, is a classic method for forming β-lactams (2-azetidinones), which can be precursors to other azetidine derivatives. mdpi.com The reaction is believed to occur in a stepwise manner. libretexts.org More relevant to azetidine synthesis are cycloadditions with alkenes. For instance, thermally induced reactions of imines with (alkoxymethylene)cyclopropanes have been shown to produce azetidines. chemrxiv.org

Silver catalysis has been employed to facilitate [2+2] cycloadditions that might otherwise require harsh conditions. Nakamura and colleagues reported that silver salts can catalyze the cycloaddition of imines to (alkoxymethylene)cyclopropanes, providing a pathway to functionalized azetidines. chemrxiv.org These reactions leverage the Lewis acidity of the silver catalyst to activate the reactants.

In a related approach, visible-light-mediated photocycloadditions have emerged as a mild and efficient method. Schindler's laboratory developed an intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with various alkenes using an iridium photocatalyst. rsc.orgnih.gov This process operates via a triplet energy transfer mechanism, allowing for the construction of highly functionalized azetidines under mild conditions. nih.govchemrxiv.org The versatility of this method is demonstrated by its tolerance for a wide range of functional groups on the alkene partner. nih.gov

Strain-Release Strategies for Azetidine Synthesis

The high ring strain of certain small-ring systems can be harnessed as a thermodynamic driving force for the synthesis of the comparatively less strained azetidine ring.

Ring Contraction from Pyrrolidinones

Azetidines can be synthesized through the ring contraction of more readily available five-membered pyrrolidinone rings. A notable example is the Favorskii-type rearrangement of α-halo-pyrrolidinones. In 2014, the Blanc group reported a simple and robust one-pot method involving the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This method, conducted in the presence of potassium carbonate, allows for the efficient incorporation of various nucleophiles, including alcohols, phenols, and anilines, to yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org The reaction proceeds by initial nucleophilic attack at the carbonyl carbon, followed by ring opening and subsequent intramolecular cyclization with the expulsion of the bromide ion to form the four-membered azetidine ring.

Table 1: Ring Contraction of α-Bromo N-sulfonylpyrrolidinone with Various Nucleophiles

| Entry | Nucleophile (NuH) | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | N-Sulfonyl-2-(benzyloxycarbonyl)azetidine | 85 |

| 2 | Phenol | N-Sulfonyl-2-(phenoxycarbonyl)azetidine | 78 |

| 3 | Aniline | N-Sulfonyl-2-(phenylcarbamoyl)azetidine | 92 |

| 4 | Methanol (B129727) | N-Sulfonyl-2-(methoxycarbonyl)azetidine | 80 |

Data synthesized from reports on α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org

Ring Expansion of Aziridine (B145994) Derivatives

The transformation of three-membered aziridines into four-membered azetidines is another effective strain-release strategy. Aziridines, with a ring strain of approximately 27.7 kcal/mol, are more strained than azetidines. rsc.org This difference in energy can be exploited to drive ring expansion reactions.

One approach involves the thermal isomerization of suitably substituted aziridines. De Kimpe and co-workers developed a synthesis of alkyl 3-bromoazetidine-3-carboxylates from alkyl 2-(bromomethyl)acrylates. nih.gov The process involves amination, bromination, and a base-induced cyclization that kinetically favors the formation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. nih.gov These aziridine intermediates can then be converted into the thermodynamically more stable 3-bromoazetidine-3-carboxylates through thermal isomerization by refluxing in a solvent like DMSO. nih.govrsc.org

Another powerful method is the [3+1] ring expansion of methylene (B1212753) aziridines using rhodium-bound carbenes. nih.gov This reaction proceeds through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the highly substituted azetidine product. nih.gov This strategy provides access to densely functionalized azetidines with excellent stereoselectivity. nih.gov

Table 2: Synthesis of Azetidine-3-carboxylates via Aziridine Ring Expansion

| Aziridine Precursor | Conditions | Azetidine Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-(bromomethyl)aziridine-2-carboxylate | DMSO, 70 °C | Ethyl 3-bromoazetidine-3-carboxylate | High |

| Methyl 2-(bromomethyl)aziridine-2-carboxylate | Thermal Isomerization | Methyl 3-bromoazetidine-3-carboxylate | High |

Data synthesized from studies on aziridine isomerization. nih.govrsc.org

Strain-Release Azetidinylation Reactions

Highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), are potent precursors for azetidine synthesis. The immense strain energy of the ABB core drives reactions where the central C-N bond is cleaved, leading to the formation of a functionalized azetidine ring. researchgate.net

This strategy allows for the direct installation of the azetidine motif onto various molecules. The addition of nucleophilic organometallic reagents, like Grignard reagents, to in-situ generated ABBs results in the selective formation of 3-arylated or 3-alkylated azetidines. rsc.orgchemrxiv.org Furthermore, photocatalysis has been used to generate radical intermediates that are intercepted by ABBs in a radical strain-release (RSR) process, affording difunctionalized azetidines in a single step. unife.itresearchgate.net This light-driven method can transform ABBs into densely functionalized C3–N sulfonyl azetidines. unife.it The reaction is initiated by a photosensitizer that promotes the homolytic cleavage of sulfonyl imine precursors, generating two radical species that react selectively with the ABB. unife.itchemrxiv.org

Catalytic Approaches in Azetidine Synthesis

Modern catalytic methods have provided powerful tools for constructing azetidine rings with high efficiency and selectivity.

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a highly effective method for synthesizing azetidines. acs.orgnih.gov This approach forges a C-N bond by activating a typically inert C-H bond at the γ-position relative to an amine functionality. organic-chemistry.org

These reactions often utilize a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. nih.govorganic-chemistry.org The directing group coordinates to the palladium catalyst, positioning it to activate a specific γ-C(sp³)–H bond. The catalytic cycle generally involves a Pd(II)/Pd(IV) mechanism. organic-chemistry.org An oxidant, such as a hypervalent iodine reagent, is required to facilitate the oxidation of the palladium center. Gaunt and co-workers reported a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination that uses benziodoxole tosylate as an oxidant and AgOAc as an additive. rsc.org The key step is a reductive elimination from an amino-alkyl-Pd(IV) intermediate to form the azetidine ring. rsc.org This methodology has been successfully applied to construct a range of complex polycyclic azetidines and azetidines with chiral spiro-quaternary carbon centers from aliphatic amine substrates. acs.org

Table 3: Examples of Palladium-Catalyzed Azetidine Synthesis

| Substrate Type | Directing Group | Oxidant | Product Type |

|---|---|---|---|

| Aliphatic Amine | Picolinamide (PA) | PhI(OAc)₂ | Substituted Azetidine |

| Aliphatic Amine | Picolinamide (PA) | Benziodoxole Tosylate | Functionalized Azetidine |

| Cycloalkyl Amine | Picolinamide (PA) | PhI(OAc)₂ | Azabicyclic Scaffolds |

Data synthesized from reports on Pd-catalyzed C-H amination. rsc.orgorganic-chemistry.orgacs.org

Copper-Catalyzed Radical Cyclizations

Copper catalysis has emerged as a powerful tool for the formation of azetidine rings through radical cyclization pathways. These methods offer efficient access to functionalized azetidines, which are key intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netrsc.org

One notable approach is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. researchgate.net In this method, a heteroleptic copper complex, in the presence of an amine and under visible light irradiation, facilitates the 4-exo-dig cyclization of a range of ynamides. researchgate.netnih.gov This process demonstrates excellent control over regioselectivity, favoring the formation of the four-membered azetidine ring over other potential cyclization products. researchgate.net The reaction proceeds smoothly under mild conditions, tolerating various functional groups on the ynamide substrate. nih.gov

Another significant copper-catalyzed method involves the photo-induced radical annulation of aliphatic amines with alkynes. rsc.orguctm.edu This reaction can proceed in a two- or three-component fashion. The process is initiated by the formation of an α-aminoalkyl radical via photoredox catalysis, which is then captured by an alkyne to form a vinyl radical. uctm.edu This intermediate undergoes a tandem 1,5-hydrogen atom transfer followed by a 4-exo-trig cyclization to yield the azetidine product. uctm.edu This strategy is particularly useful for constructing azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. uctm.edu

Additionally, copper(I) has been used in combination with 2-aminopyridine (B139424) to catalyze a skeletal rearrangement of O-propargylic oximes, leading to the formation of azetidine nitrones in moderate to good yields. rsc.org Mechanistic studies indicate a complex cascade involving a tandem researchgate.netorganic-chemistry.org-rearrangement, 4π-electrocyclization, ring-opening, and recyclization, all occurring in a single pot. rsc.org

| Method | Catalyst System | Substrates | Key Features | Reference(s) |

| Photoinduced Radical Cyclization | [Cu(bcp)DPEphos]PF6, Amine, Visible Light | Ynamides | High regioselectivity for 4-exo-dig cyclization. | researchgate.netnih.gov |

| Radical Annulation | Copper Catalyst, Photosensitizer | Aliphatic Amines, Alkynes | Forms highly substituted azetidines via a [3+1] cascade. | rsc.orguctm.edu |

| Rearrangement/Electrocyclization | Copper(I), 2-Aminopyridine | O-propargylic Oximes | One-pot cascade to produce azetidine nitrones. | rsc.org |

Lewis Acid-Promoted Ring-Opening and Cyclization Reactions

Lewis acids are pivotal in promoting the synthesis of azetidines by activating substrates for intramolecular cyclization. These reactions often proceed with high regioselectivity and are tolerant of various functional groups. rsc.org

A significant strategy involves the Lewis acid-catalyzed intramolecular regioselective aminolysis of epoxy amines. rsc.orgnih.gov Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the cyclization of cis-3,4-epoxy amines to afford the corresponding azetidines in high yields. rsc.org The high basicity of amine nucleophiles typically poses a challenge for acid-catalyzed reactions; however, lanthanoid triflates have been shown to overcome this issue, effectively promoting the nucleophilic ring-opening of epoxides. rsc.orgnih.gov This method is particularly valuable as it allows for the construction of the azetidine ring even in the presence of acid-sensitive functional groups. rsc.org

While many Lewis acid-mediated reactions on azetidines involve the ring-opening of a pre-formed azetidine ring, the intramolecular cyclization of functionalized precursors like epoxy amines represents a key strategy for the de novo synthesis of the azetidine core. thieme-connect.com For instance, the aminolysis of epoxides is a useful reaction for synthesizing complex nitrogen-containing compounds. rsc.orgnih.gov The challenge lies in controlling the regioselectivity, a feat achieved with catalysts like Eu(OTf)₃ and La(OTf)₃. nih.gov

| Catalyst | Substrate Type | Reaction | Key Features | Reference(s) |

| La(OTf)₃ | cis-3,4-Epoxy Amines | Intramolecular Aminolysis | High regioselectivity; tolerant of acid-sensitive groups. | rsc.orgnih.gov |

| Cu(OTf)₂ | Activated Azetidines, Alkynes | Domino Ring-Opening Cyclization | Synthesizes tetrahydropyridines from azetidines. | thieme-connect.com |

Visible-Light-Mediated Photoredox Catalysis

Visible-light-mediated photoredox catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of strained ring systems like azetidines under exceptionally mild conditions. organic-chemistry.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines.

Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome previous limitations. In one prominent example, 2-isoxazoline-3-carboxylates are used as oxime surrogates. organic-chemistry.org These precursors are activated by a commercially available iridium photocatalyst, which facilitates a triplet energy transfer. organic-chemistry.org The activated oxime then undergoes a [2+2] cycloaddition with a broad range of alkenes to produce highly functionalized azetidines. This approach is noted for its operational simplicity, mild reaction conditions, and wide substrate scope. organic-chemistry.org

A key advantage of this methodology is that the resulting azetidine products can be readily converted into unprotected azetidines, offering a novel and facile pathway to these desirable synthetic targets. Further studies have expanded this concept to include acyclic oximes, demonstrating that matching the frontier molecular orbital energies of the alkene and oxime components is crucial for successful cycloaddition.

| Catalyst | Reactants | Reaction Type | Key Features | Reference(s) |

| Iridium Photocatalyst (e.g., fac-[Ir(dFppy)₃]) | 2-Isoxazoline-3-carboxylates, Alkenes | Aza Paternò-Büchi ([2+2] Photocycloaddition) | Mild conditions, broad scope, operational simplicity. | organic-chemistry.org |

| Visible Light Photosensitizer | Acyclic Oximes, Alkenes | Aza Paternò-Büchi ([2+2] Photocycloaddition) | Enabled by matching frontier molecular orbital energies. |

Specialized Routes to Methyl 2-methylazetidine-3-carboxylate and Other Azetidine-3-carboxylate Esters

Beyond general catalytic methods, several specialized routes have been developed for the synthesis of azetidine-3-carboxylate esters, which are important building blocks for more complex molecules.

Synthesis from Azetidine-3-carboxylic Acid Precursors

Azetidine-3-carboxylic acid and its derivatives are versatile precursors for a wide range of functionalized azetidines. For example, hydrolysis of esters like ethyl 3-azidoazetidine-3-carboxylate yields the corresponding carboxylic acid, which can be further transformed. This acid can then undergo hydrogenolysis to produce 3-aminoazetidine-3-carboxylic acid, a valuable non-proteinogenic amino acid. Such transformations highlight the utility of the azetidine-3-carboxylic acid core as a scaffold for introducing diverse functionalities. The synthesis of novel heterocyclic amino acid derivatives often begins with a functionalized azetidine core, which is then elaborated. thieme-connect.com

Introduction of Methyl Ester Functionality

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis, often accomplished via the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.

In the context of azetidine synthesis, this method can be applied to an azetidine-3-carboxylic acid precursor to yield the desired methyl azetidine-3-carboxylate. A related industrial process describes the synthesis of N-benzyl-azetidine-3-carboxylic acid, methyl ester, by reacting N-benzyl-3-cyanoazetidine with methanol and concentrated sulfuric acid. The resulting ester can then be hydrolyzed with hot water to furnish the free carboxylic acid, demonstrating the reversible nature of this functional group transformation.

| Reaction | Reagents | Substrate | Product | Reference(s) |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Azetidine-3-carboxylic Acid | Methyl Azetidine-3-carboxylate | |

| Methanolysis of Nitrile | Methanol, Concentrated H₂SO₄ | N-benzyl-3-cyanoazetidine | N-benzyl-azetidine-3-carboxylic acid, methyl ester | |

| Hydrolysis | Hot Water | N-benzyl-azetidine-3-carboxylic acid, methyl ester | N-benzyl-azetidine-3-carboxylic acid |

Synthesis from Glycine (B1666218) Esters and Vinylsulfonium Salts

A notable method for synthesizing C2-substituted azetidines involves the reaction of glycine ester derivatives with a vinylsulfonium salt. This approach, developed by Aggarwal and coworkers, utilizes easily accessible N-tosyl glycine esters and (2-bromoethyl)diphenylsulfonium (B3254981) triflate. organic-chemistry.org

The vinylsulfonium salt is generated in situ from the triflate precursor using a base such as DBU. This electrophilic vinyl species then reacts with the enolate of the N-tosyl glycine ester in an annulation reaction to form the azetidine ring. The reaction is operationally simple and proceeds under mild conditions to give reasonable yields. The scope of the reaction is tolerant of various sterically bulky, electron-poor, and electron-rich aromatic substitutions on the glycine ester. A proposed mechanism suggests that the acidity of the proton alpha to the ester is crucial for the reaction's success.

Base-Induced Cyclization of Bromo-Substituted Acrylates

The construction of the strained azetidine ring system can be effectively achieved through intramolecular cyclization strategies. One notable method involves the base-induced cyclization of precursors containing both an amine nucleophile and a suitable leaving group, such as a halogen. Specifically, the formation of azetidine-3-carboxylates can be accomplished via the intramolecular nucleophilic substitution of γ-amino-α-bromo esters or related bromo-substituted precursors.

Research in this area, notably by De Kimpe and coworkers, has explored the base-promoted cyclization of dibromo amino esters as a key route to substituted azetidines. rsc.org This strategy involves treating a precursor, such as an ethyl 2,4-dibromopentanoate derivative with a primary amine, which first undergoes substitution at the 4-position to form a γ-amino-α-bromo ester intermediate. Subsequent treatment with a base promotes an intramolecular cyclization to furnish the four-membered ring.

The reaction mechanism typically proceeds via an intramolecular SN2 reaction, where the nitrogen atom attacks the carbon bearing the bromine atom, displacing the bromide ion to form the cyclic product. However, the reaction can be complex, often leading to a mixture of kinetic and thermodynamic products. The initial cyclization can lead to the formation of either a three-membered aziridine ring (via attack on the β-carbon relative to the nitrogen) or the desired four-membered azetidine ring. In many cases, the aziridine is the kinetically favored product but can be converted to the more thermodynamically stable azetidine derivative, for instance, by thermal isomerization. rsc.org

The scope of this methodology has been investigated with various substrates, demonstrating its utility in preparing a range of functionalized azetidine-3-carboxylic acid derivatives. The findings from these studies highlight the interplay between substrate structure and reaction conditions in determining the outcome of the cyclization.

Table 1: Representative Examples of Azetidine Synthesis via Base-Induced Cyclization of Bromo-Substituted Amino Esters This table is a representative example based on described methodologies and is for illustrative purposes.

| Starting Precursor (γ-Amino-α-bromo Ester) | Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 4-(benzylamino)-2-bromopentanoate | K₂CO₃ | Acetonitrile | Reflux | Ethyl 1-benzyl-2-methylazetidine-3-carboxylate | Moderate |

| Methyl 4-(allylamino)-2-bromobutanoate | NaH | THF | Room Temp. | Methyl 1-allyl-azetidine-3-carboxylate | Moderate-Good |

| Ethyl 4-amino-2-bromo-3-phenylbutanoate | DBU | DMF | 70 °C | Ethyl 3-phenylazetidine-3-carboxylate | Varies |

Stereochemical Aspects and Chiral Synthesis of Azetidine Carboxylates

Enantioselective and Diastereoselective Synthesis Strategies

Achieving stereoselectivity in the synthesis of the azetidine (B1206935) core can be accomplished through several key strategies, including the use of chiral auxiliaries, the transfer of existing chirality from starting materials, and the application of asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy has been effectively applied to the synthesis of chiral azetidines.

One prominent example involves the use of (S)-1-phenylethylamine, an inexpensive and readily available chiral amine. It can serve as both the nitrogen atom donor for the azetidine ring and the chiral directing group. rsc.org This approach has been successfully used to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The stereochemical bias is induced by the chiral benzylic group during ring formation or subsequent functionalization. A robust synthesis of enantiomers of 2-methyl-azetidine-2-carboxylic acid has been reported, which relies on the use of (S)-phenylglycinol as a resolving agent to separate diastereomeric amides. researchgate.net

Another highly effective chiral auxiliary is tert-butanesulfinamide. General and scalable methods have been developed using chiral tert-butanesulfinamides to induce stereocontrol in the formation of C2-substituted azetidines. acs.org This approach combines achiral starting materials with the sulfinamide auxiliary, which provides strong chiral induction and can be easily cleaved after the azetidine ring has been formed. acs.org

| Chiral Auxiliary | Application in Azetidine Synthesis | Key Feature |

| (S)-1-Phenylethylamine | Serves as nitrogen source and chiral director for azetidine-2,4-dicarboxylic acids. rsc.org | Readily available; acts as both reactant and auxiliary. |

| (S)-Phenylglycinol | Used as a resolving agent for racemic 2-methyl-azetidine-2-carboxylic acid. researchgate.net | Forms separable diastereomeric amides. |

| tert-Butanesulfinamide | General synthesis of enantioenriched C2-substituted azetidines. acs.org | Provides strong chiral induction and is easily removed. |

| Oxazinanones | Used in stereoselective enolate alkylations to form precursors for α-substituted carboxylic acids. nih.gov | Can offer higher stereoselectivity than corresponding Evans oxazolidinones. nih.gov |

This table provides examples of chiral auxiliaries and their applications in the synthesis of chiral azetidines.

Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemical integrity is maintained throughout the reaction sequence. This is an atom-economic and efficient method for producing enantiomerically pure compounds.

A notable example is a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines reacting with rhodium-bound carbenes. This reaction proceeds through a cascade mechanism that efficiently transfers the chirality from the aziridine (B145994) substrate to the resulting highly-substituted methylene azetidine product with excellent stereoselectivity. nih.gov Similarly, the chirality of vinyl aziridine-alkyne substrates has been shown to be completely transferred during rhodium-catalyzed intramolecular cycloadditions to form fused azepine derivatives, demonstrating a protocol that is both atom-economic and enantiospecific. nih.gov

Ring-opening reactions of the strained azetidine ring can also proceed with chirality transfer, providing access to functionalized chiral products. acs.org The synthesis of a bicyclic azetidine with antimalarial activity utilized a base-mediated intramolecular cyclization as a key step, highlighting the importance of cyclization in forming the azetidine core from complex chiral precursors. acs.org

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. youtube.com This approach is highly sought after for its efficiency and environmental benefits.

Several catalytic systems have been developed for the asymmetric synthesis of azetidines. A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been described for the synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov Furthermore, rhodium catalysts have been utilized in the reaction of rhodium-bound carbenes with methylene aziridines to afford highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

Chiral azetidine derivatives themselves have found utility as ligands and organocatalysts in asymmetric catalysis, participating in reactions such as Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

| Catalytic System | Reaction Type | Product Type |

| Copper(I) / Chiral Ligand | Asymmetric Kinugasa/aryl C-C coupling cascade. nih.gov | Chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov |

| Rhodium(II) Acetate | [3+1] Ring expansion with methylene aziridines. nih.gov | Highly-substituted methylene azetidines. nih.gov |

| Tantalum Catalyst | Hydroaminoalkylation. rsc.org | Substituted azetidines. rsc.org |

| L-Proline | Formal [2+2] cycloaddition of ketimines with allenoates. researchgate.net | Highly functionalized azetidines with a chiral tetrasubstituted carbon. researchgate.net |

This table summarizes various catalytic systems used to synthesize chiral azetidines.

Control of Stereochemistry at C2 and C3 of the Azetidine Ring

Controlling the relative and absolute stereochemistry of adjacent substituents at the C2 and C3 positions of the azetidine ring is crucial for synthesizing a specific stereoisomer of Methyl 2-methylazetidine-3-carboxylate.

A powerful method for establishing the C2 stereocenter is the diastereoselective α-alkylation of azetidine-2-carboxylate derivatives. Researchers have shown that N-borane complexes of N-((S)-1-phenylethyl)azetidine-2-carbonitrile undergo diastereoselective α-alkylation. rsc.org The chiral N-substituent directs the approach of the electrophile, allowing for the selective synthesis of the corresponding α-alkylated diastereomers. This strategy provides a direct route to C2-substituted azetidines with defined stereochemistry. rsc.org

Intramolecular cyclization reactions are also fundamental to controlling stereochemistry. A general and scalable two-step method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines. acs.org The reaction proceeds under kinetic control, favoring the formation of the strained four-membered ring over the thermodynamically preferred five-membered ring, and adheres to Baldwin's rules for ring-formation. acs.org This demonstrates how cyclization conditions can dictate the trans relationship between substituents at C2 and C3.

The use of chiral pool starting materials, such as D-glucose, can also provide excellent stereochemical control. Azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid have been synthesized from D-glucose, where the key azetidine ring formation occurs via an intramolecular Mitsunobu reaction, preserving the stereochemical information from the parent sugar. rsc.org

| Reaction | Stereocontrol Method | Outcome |

| α-Alkylation of azetidine-2-carbonitrile (B3153824) rsc.org | N-borane complex with a chiral N-substituent. | Diastereoselective formation of the C2 stereocenter. |

| Intramolecular cyclization of an oxiranylmethyl-substituted benzylamine (B48309) acs.org | Kinetically controlled, base-induced ring closure. | Regio- and diastereoselective formation of trans-2,3-disubstituted azetidines. |

| Intramolecular Mitsunobu reaction rsc.org | Cyclization of a chiral precursor derived from D-glucose. | Chirality transfer from a chiral pool starting material to form a polyhydroxylated azetidine. |

This table illustrates methods for controlling the stereochemistry at the C2 and C3 positions of the azetidine ring.

Methodologies for Diastereoisomer and Enantiomer Separation and Purification

When stereoselective syntheses produce mixtures of stereoisomers, or when a racemic synthesis is performed, effective separation and purification methods are required.

A classical and robust method for resolving enantiomers is the formation of diastereomeric derivatives. Racemic 2-methyl-azetidine-2-carboxylic acid has been successfully resolved by forming diastereomeric amides with the chiral resolving agent (S)-phenylglycinol. researchgate.net These diastereomers possess different physical properties and can be conveniently separated by standard techniques like flash chromatography. researchgate.net Similarly, esterification of a racemic carboxylic acid with a chiral alcohol, such as L-(−)-menthol, produces diastereomeric esters that can be separated chromatographically. beilstein-journals.org After separation, the chiral auxiliary is cleaved to yield the individual enantiomers of the azetidine derivative.

For direct separation of enantiomers without chemical derivatization, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool. nih.gov Analytical and semi-preparative HPLC methods have been developed using cellulose-based CSPs to resolve the enantiomers of various chiral compounds. nih.gov This technique allows for both the determination of enantiomeric purity (enantiomeric excess) and the isolation of the individual enantiomers on a preparative scale. nih.gov

| Separation Technique | Principle | Application Example |

| Diastereomeric Amide Formation | Covalent bonding of a racemic acid to a single enantiomer of a chiral amine (resolving agent) to form separable diastereomers. researchgate.net | Resolution of racemic 2-methyl-azetidine-2-carboxylic acid using (S)-phenylglycinol, followed by flash chromatography. researchgate.net |

| Diastereomeric Ester Formation | Esterification of a racemic acid with a chiral alcohol (e.g., L-menthol) to form separable diastereomeric esters. beilstein-journals.org | Chiral resolution of carboxylic acid intermediates for the synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. nih.gov | Baseline separation of enantiomers on cellulose-based CSPs for analytical and preparative purposes. nih.gov |

This table summarizes key methodologies for the separation and purification of azetidine stereoisomers.

Chemical Reactivity and Functionalization of the Azetidine 3 Carboxylate Scaffold

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

The considerable ring strain within the azetidine core makes it susceptible to cleavage under various conditions, providing a pathway to functionalized acyclic amine derivatives.

The ring-opening of azetidines can be initiated by nucleophilic attack, a process that is often facilitated by activation of the ring nitrogen. For unsubstituted or symmetrically substituted azetidines, the site of nucleophilic attack is straightforward. However, for unsymmetrically substituted derivatives like methyl 2-methylazetidine-3-carboxylate, the regioselectivity of the ring-opening is a critical consideration.

Activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. organic-chemistry.org The regioselectivity of this attack is influenced by both electronic and steric factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, the presence of substituents that can stabilize a positive charge, such as an aryl group at the C2 position, can direct the nucleophile to that position.

In the case of a 2-methyl substituted azetidinium ion, the outcome of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. The methyl group at the C2 position presents a degree of steric hindrance, which might favor nucleophilic attack at the C4 position. Conversely, the electron-donating nature of the methyl group could slightly stabilize a developing positive charge at the C2 position, potentially influencing the regioselectivity. Studies on similarly substituted azetidinium ions have shown that the interplay of these factors can lead to mixtures of regioisomers, with the predominant product depending on the specific substrate and reaction conditions. organic-chemistry.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Azetidinium Ion Substituent(s) | Nucleophile | Major Ring-Opening Product(s) | Ref. |

|---|---|---|---|

| 2-Aryl | Alcohols | Attack at the benzylic C2 position | organic-chemistry.org |

| Unsubstituted | Azide | Attack at C2/C4 (equivalent) | organic-chemistry.org |

This table presents generalized outcomes based on studies of various azetidinium ions.

The inherent ring strain of the azetidine ring is a primary thermodynamic driving force for ring-cleavage reactions. researchgate.net This strain can be harnessed to promote reactions that would otherwise be energetically unfavorable. The relief of this strain upon ring opening provides a significant energetic payoff, facilitating the cleavage of the C-N or C-C bonds of the ring.

For instance, strain-release-driven methodologies have been developed for the synthesis and functionalization of azetidines. While not specifically documented for this compound, related strain-driven reactions, such as the homologation of boronic esters with azabicyclo[1.1.0]butanes, highlight the utility of ring strain in driving chemical transformations. This process involves the cleavage of a highly strained C-N bond to relieve ring strain, enabling the formation of functionalized azetidines.

Transformations and Derivatization of Functional Groups

Beyond ring-opening reactions, the functional groups of this compound offer multiple avenues for derivatization, allowing for the synthesis of a diverse range of compounds.

The secondary amine of the azetidine ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. The choice of base and solvent is crucial to control the extent of alkylation and avoid potential side reactions, such as quaternization or ring-opening.

N-Acylation is another common transformation, readily accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction introduces an amide functionality, which can alter the biological activity and chemical stability of the parent compound. The resulting N-acyl derivatives are generally more stable towards ring-opening than the corresponding N-alkyl derivatives due to the electron-withdrawing nature of the acyl group.

Table 2: Examples of N-Functionalization Reactions of Azetidine Derivatives

| Azetidine Substrate | Reagent | Reaction Type | Product |

|---|---|---|---|

| Azetidine-3-carboxylate | Boc-anhydride | N-Acylation (Boc-protection) | N-Boc-azetidine-3-carboxylate |

| 2-Arylazetidine | Methyl triflate | N-Alkylation | N-Methyl-2-arylazetidinium triflate |

This table illustrates common N-functionalization reactions on the azetidine scaffold.

The methyl ester group at the C3 position is another key site for chemical modification. Standard transformations of the ester functionality can be applied to this compound, provided the reaction conditions are compatible with the azetidine ring.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. However, care must be taken to avoid harsh conditions that could lead to cleavage of the strained azetidine ring.

Reduction of the ester to a primary alcohol can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4). This transformation provides access to (2-methylazetidin-3-yl)methanol, a valuable building block for further derivatization.

Amidation of the ester can be performed by direct reaction with amines, often at elevated temperatures, or by first converting the ester to the carboxylic acid and then using standard peptide coupling reagents to form the amide bond. This allows for the introduction of a wide range of amine-containing substituents.

While less common than reactions at the nitrogen or ester group, palladium-catalyzed cross-coupling reactions can, in principle, be employed to functionalize the C-H bonds of the azetidine ring. These reactions typically require a directing group to achieve regioselectivity. In the context of this compound, the nitrogen atom or the carbonyl oxygen of the ester could potentially serve as a directing group to facilitate C-H activation at a specific position on the ring.

For instance, palladium-catalyzed C-H arylation has been demonstrated on related saturated heterocyclic systems. nih.gov Such a transformation on the 2-methylazetidine-3-carboxylate scaffold could potentially lead to the introduction of aryl groups at the C2 or C4 positions, depending on the directing group ability of the existing functionalities and the specific catalytic system employed. However, the application of such methods to this specific substrate would require empirical investigation to determine the feasibility and regioselectivity of the reaction.

Electrophilic and Radical Reactions of the Azetidine Ring System

The functionalization of the azetidine ring through electrophilic and radical pathways offers a powerful means to introduce a diverse array of substituents, leading to novel and potentially bioactive molecules. The reactivity of the azetidine ring in these reactions is often influenced by the nature of the substituent on the nitrogen atom and the other positions of the ring.

Electrophilic Reactions:

Activation of the azetidine nitrogen, typically through the installation of an electron-withdrawing group, is a common strategy to facilitate electrophilic substitution at the C3 position. While direct electrophilic attack on the carbon framework of the azetidine ring is challenging, functionalization can be achieved through the generation of a nucleophilic carbanion at C3, which then reacts with an electrophile. For instance, α-lithiation of N-protected azetidines followed by quenching with an electrophile is a known method for introducing substituents. However, information specifically detailing the electrophilic reactions of this compound is limited in the current literature. General principles suggest that the presence of the methyl group at C2 and the carboxylate at C3 would influence the regioselectivity of such reactions.

Radical Reactions:

Recent advancements in photoredox catalysis have opened up new avenues for the functionalization of azetidines via radical intermediates. The generation of azetidinyl radicals, particularly from their corresponding carboxylic acid precursors, has proven to be a mild and efficient method for C-C bond formation.

Studies have shown that 3-aryl-azetidine-3-carboxylic acids can serve as effective precursors to tertiary benzylic azetidine radicals under visible light photoredox conditions. These radicals can then participate in conjugate additions to activated alkenes, affording 3-aryl-3-alkyl substituted azetidines. This approach highlights the potential for the decarboxylative functionalization of azetidine-3-carboxylic acid derivatives.

| Precursor | Catalyst | Light Source | Reactant | Product | Reference |

| 3-Aryl-azetidine-3-carboxylic acid | Ir(III) photocatalyst | Visible light (blue) | Activated alkene | 3-Aryl-3-alkyl substituted azetidine | semanticscholar.org |

This table illustrates a general reaction scheme for the radical functionalization of azetidine-3-carboxylic acids based on available literature. Specific examples for this compound are not detailed.

The stability and reactivity of the generated radical are influenced by the substituents on the azetidine ring. The inherent ring strain of the four-membered ring can affect the stability of the radical intermediate, potentially influencing the efficiency and selectivity of subsequent reactions.

Ring Expansion Reactions to Larger Heterocycles

The ring strain inherent in the azetidine scaffold makes it an excellent substrate for ring expansion reactions, providing a synthetic route to larger and often more therapeutically relevant nitrogen-containing heterocycles such as pyrrolidines and piperidines. These transformations typically involve the cleavage of a C-C or C-N bond within the azetidine ring, followed by the incorporation of one or more atoms to form the larger ring system.

While specific examples of ring expansion reactions starting directly from this compound are not extensively documented, general methodologies for the ring expansion of substituted azetidines provide insight into the potential transformations of this scaffold.

One common strategy for a one-carbon ring expansion to a pyrrolidine (B122466) involves the rearrangement of a 2-(halomethyl)azetidine derivative. Theoretical studies have investigated the ring enlargement of N-isopropyl-2-chloromethylazetidine to the corresponding 3-chloropyrrolidine. These calculations suggest that the reaction can proceed through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate, particularly in a polar solvent like DMSO.

Another approach involves the intramolecular N-alkylation of azetidines bearing a suitable leaving group on a side chain attached to the C2 position. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated and undergo intramolecular cyclization to form a bicyclic azetidinium intermediate. Subsequent nucleophilic opening of this intermediate can lead to the formation of both pyrrolidines and azepanes, with the product distribution depending on the substitution pattern and the nucleophile used.

| Starting Material | Conditions | Intermediate | Product(s) | Reference |

| N-isopropyl-2-chloromethylazetidine | DMSO | 1-Azonia-bicyclo[2.1.0]pentane | 3-Chloropyrrolidine | researchgate.net |

| 2-(3-Hydroxypropyl)azetidine | Activation, Nucleophilic attack | 1-Azonia-bicyclo[3.2.0]heptane | Pyrrolidine and/or Azepane derivatives | semanticscholar.org |

This table presents general strategies for the ring expansion of substituted azetidines. The applicability of these methods to this compound would require specific experimental investigation.

The development of new methodologies for the controlled ring expansion of functionalized azetidines like this compound remains an active area of research, with the potential to unlock novel synthetic pathways to a wide range of valuable heterocyclic compounds.

Spectroscopic and Structural Elucidation Techniques for Azetidine Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of azetidine (B1206935) derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural assignment can be achieved.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons within a molecule. For Methyl 2-methylazetidine-3-carboxylate, the spectrum would exhibit characteristic signals for the protons on the azetidine ring, the methyl substituent, and the methyl ester.

The protons on the four-membered azetidine ring typically appear in a specific region of the spectrum. The proton at the C3 position, being adjacent to the electron-withdrawing carboxylate group, would be expected to resonate downfield. The protons at the C4 position, adjacent to the nitrogen atom, and the proton at the C2 position would also have distinct chemical shifts influenced by their local electronic environment and stereochemistry. The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry (cis or trans) of the substituents on the azetidine ring. ipb.pt For instance, trans coupling constants in azetidine rings are generally smaller (5.8-7.9 Hz) than cis coupling constants (8.4-8.9 Hz). ipb.pt

The spectrum would also show a signal for the methyl group attached to the C2 position and a singlet for the three protons of the methyl ester group. The N-H proton of the secondary amine would appear as a broad signal that can be exchanged with deuterium oxide (D₂O).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH | 1.0 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

| CH -COOCH₃ (H3) | 2.0 - 2.6 | Multiplet | Shifted downfield by the adjacent ester group. |

| CH -CH₃ (H2) | 2.2 - 3.0 | Multiplet | Shifted downfield by the adjacent nitrogen atom. |

| N-CH ₂ (H4) | 3.3 - 4.0 | Multiplet | Protons are diastereotopic, may show complex splitting. |

| CH-CH ₃ | 1.5 - 1.7 | Doublet | Coupled to the H2 proton. |

| COO-CH ₃ | 3.7 - 4.1 | Singlet | Characteristic chemical shift for methyl ester protons. libretexts.org |

Note: The expected values are based on typical chemical shift ranges for similar functional groups and structures found in the literature. orgchemboulder.com

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the ester carbonyl carbon, the three carbons of the azetidine ring, the C2-methyl carbon, and the ester methyl carbon.

The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, typically in the range of 165-180 ppm. princeton.edu The carbons of the azetidine ring (C2, C3, and C4) resonate at chemical shifts influenced by their attachment to the nitrogen atom and the substituents. mdpi.comoregonstate.edu The C2 and C4 carbons, being directly attached to the nitrogen, generally appear in the 40-70 ppm range. libretexts.org The C3 carbon, bearing the ester group, will also be in this region. The methyl group attached to C2 and the methyl group of the ester will appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C =O | 165 - 175 | Ester carbonyl carbon, appears significantly downfield. wisc.edu |

| C H-COOCH₃ (C3) | 40 - 55 | Influenced by the ester group and ring strain. |

| C H-CH₃ (C2) | 60 - 70 | Shifted downfield by direct attachment to nitrogen. |

| N-C H₂ (C4) | 45 - 60 | Shifted downfield by direct attachment to nitrogen. |

| CH-C H₃ | 15 - 25 | Aliphatic methyl carbon. |

| COO-C H₃ | 50 - 55 | Typical range for a methyl ester carbon. mdpi.com |

Note: The expected values are based on typical chemical shift ranges for similar functional groups and structures found in the literature. oregonstate.edulibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal of the azetidine ring and the methyl groups. For example, an HSQC spectrum would show a cross-peak between the methine proton at C3 and the C3 carbon signal. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

A correlation from the ester methyl protons to the carbonyl carbon.

Correlations from the H3 proton to the carbonyl carbon, C2, and C4.

Correlations from the C2-methyl protons to the C2 and C3 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between protons. NOESY is particularly valuable for determining the stereochemistry of the substituents on the azetidine ring by observing through-space correlations between protons on the same face of the ring. ipb.pt For example, a NOESY correlation between the C2-methyl group and the H3 proton would suggest a cis relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key characteristic absorptions would be from the N-H bond of the secondary amine and the C=O and C-O bonds of the methyl ester.

The N-H stretching vibration of a secondary amine typically appears as a single, moderate peak in the region of 3300-3500 cm⁻¹. The most prominent feature in the IR spectrum would be the strong C=O stretching absorption of the ester group, which is expected around 1735-1750 cm⁻¹. libretexts.org Conjugation or ring strain can influence this frequency. The C-O single bond stretching vibrations of the ester group would result in two absorptions in the 1000-1300 cm⁻¹ region. purdue.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Note: Values are based on typical ranges for these functional groups. libretexts.orgmdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₆H₁₁NO₂), the exact mass would be calculated, and high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The monoisotopic mass is 129.07898 Da. In electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 130.0862.

The fragmentation pattern in mass spectrometry can provide clues about the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the azetidine ring itself is also possible.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M]⁺ | C₆H₁₁NO₂ | 129.0790 |

| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.0862 |

| [M+Na]⁺ | C₆H₁₁NNaO₂⁺ | 152.0682 |

| [M-OCH₃]⁺ | C₅H₈NO⁺ | 98.0600 |

| [M-COOCH₃]⁺ | C₄H₈N⁺ | 70.0651 |

Note: These are predicted values for common adducts and fragments. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is capable of precisely measuring bond lengths, bond angles, and the absolute stereochemistry of chiral centers, provided a suitable single crystal can be grown.

For this compound, which has two stereocenters (C2 and C3), X-ray crystallography would unambiguously determine the relative configuration (cis or trans) of the methyl and carboxylate groups. If a chiral starting material or a chiral resolution step is used in the synthesis, this method can also determine the absolute configuration (e.g., (2R, 3S)). The analysis also reveals the conformation of the azetidine ring, which is typically puckered, and provides insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. ipb.pt While spectroscopic data can strongly suggest a particular structure, an X-ray crystal structure is considered unequivocal proof. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For saturated heterocyclic compounds like azetidine carboxylates, the primary chromophores are the lone pair of electrons on the nitrogen atom and the carbonyl group of the ester functionality.

In the case of this compound, the electronic spectrum is characterized by transitions involving non-bonding (n) and pi (π) electrons. The saturated azetidine ring itself, containing a nitrogen atom with a lone pair of electrons, is expected to exhibit a weak absorption band in the far UV region, typically below 200 nm. This absorption corresponds to an n → σ* transition, where an electron from the non-bonding orbital of the nitrogen is excited to an anti-bonding σ* orbital. Such transitions are generally of low molar absorptivity.

The dominant chromophore in the near UV region is the methyl carboxylate group (-COOCH₃). This group gives rise to two characteristic electronic transitions:

n → π Transition:* This is a lower-energy transition involving the excitation of a non-bonding electron from an oxygen atom of the carbonyl group to the anti-bonding π* orbital of the C=O double bond. For saturated esters, this transition typically results in a weak absorption band in the range of 205-215 nm. ucalgary.canih.gov

π → π Transition:* This is a higher-energy transition that involves the promotion of an electron from the π bonding orbital to the π* anti-bonding orbital of the carbonyl group. This transition is significantly more intense (higher molar absorptivity) than the n → π* transition and occurs at shorter wavelengths, generally below 200 nm for unconjugated esters. ucalgary.ca

The presence of a methyl group on the azetidine ring acts as an auxochrome but is not expected to significantly shift the absorption maxima to longer wavelengths, as it does not extend any conjugation. Therefore, this compound is predicted to be transparent in the visible region of the spectrum.

The expected UV-Vis absorption data for this compound, based on the electronic transitions of its constituent functional groups, are summarized in the following interactive data table.

| Electronic Transition | Chromophore | Predicted Wavelength of Maximum Absorption (λmax) (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| n → σ | Azetidine Nitrogen | < 200 | Low |

| π → π | Carbonyl (Ester) | < 200 | High (>1,000) |

| n → π* | Carbonyl (Ester) | ~210 | Low (<100) |

Computational Chemistry Approaches for Azetidine Ring Systems

Density Functional Theory (DFT) Calculations in Azetidine (B1206935) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, providing a robust framework for investigating the chemical properties of azetidine derivatives. mdpi.com These calculations are instrumental in exploring reaction mechanisms, analyzing molecular conformations, and predicting the selectivity of chemical transformations involving the azetidine ring.

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, helping to elucidate complex mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For azetidine synthesis, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT has been used to understand the reaction pathway. frontiersin.org Calculations can determine the energies of competing transition states, for instance, the one leading to the desired four-membered azetidine ring versus a potential five-membered pyrrolidine (B122466) byproduct. frontiersin.org In one study, DFT calculations showed that while the transition state for pyrrolidine formation is typically lower in energy, coordination to a lanthanum catalyst complex dramatically lowers the activation barrier for azetidine formation, explaining the observed regioselectivity. frontiersin.org

Similarly, in the photochemical Norrish-Yang cyclization to form azetidinols, the mechanism involves a 1,5-hydrogen atom transfer followed by ring closure through a 1,4-biradical intermediate. researchgate.net DFT can model these steps to understand the factors influencing reaction efficiency and stereochemical outcome. The theory has also been applied to explain the stereoconvergence observed in the α-lithiation of N-alkyl-2-oxazolinylazetidines, where DFT calculations supported the involvement of equilibrating diastereoisomeric lithiated intermediates. nih.gov By analyzing the transition state structures, researchers can gain insights into the origins of stereoselectivity and regioselectivity in these complex transformations. acs.org

Table 1: Application of DFT in Azetidine Reaction Mechanism Analysis

| Reaction Type | System Studied | Computational Method | Key Findings | Reference(s) |

| Intramolecular Aminolysis | cis-3,4-epoxy amines | M06-2X/6-311++G//M06-2X/6-31G | Catalyst complexation reverses regioselectivity, favoring azetidine formation over pyrrolidine. | frontiersin.orgresearchgate.net |

| α-Lithiation | N-alkyl 2-oxazolinylazetidines | DFT (unspecified level) | Rationalized the configurational lability and stereoconvergence of lithiated intermediates. | nih.gov |

| Ring Opening of Oxiranes | Substituted oxiranes and amines | DFT with explicit solvent model | Explained the kinetic control leading to the formation of the strained azetidine ring over the thermodynamically favored five-membered ring. | acs.org |

The four-membered azetidine ring is not planar and exists in puckered conformations. The substituents on the ring dictate the preferred conformation and the energy barrier to ring inversion. DFT calculations are a powerful tool for exploring the conformational landscape of substituted azetidines like Methyl 2-methylazetidine-3-carboxylate.

By systematically rotating substituents and calculating the energy of each resulting geometry, a potential energy surface can be generated. This allows for the identification of local and global energetic minima, which correspond to the most stable conformations of the molecule. For example, DFT studies on azapeptides containing proline have been used to determine that the azaamino acid residue preferentially adopts a βII turn structure. mdpi.com This preference is influenced by hydrogen bonding interactions between side chains and the peptide backbone, which can be accurately modeled with DFT. mdpi.com

In the context of N-alkyl-2-oxazolinylazetidines, DFT calculations, corroborated by NOESY NMR experiments, confirmed that the thermodynamically most stable conformation features an anti-arrangement between the N-substituent and the oxazoline (B21484) ring. nih.gov Such analyses are critical, as the conformation of a molecule can profoundly impact its reactivity and biological activity.

DFT is highly effective in predicting the outcome of reactions where multiple isomers can be formed. By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be identified. This is particularly relevant for azetidine synthesis, which often competes with the formation of other ring sizes or regioisomers.

In the synthesis of 2-arylazetidines from oxiranes, DFT calculations provided a quantum mechanical explanation for Baldwin's rules, demonstrating how kinetic control under specific basic conditions favors the 4-exo-tet cyclization to form the azetidine ring over the thermodynamically more stable 5-endo-tet cyclization that would yield a pyrrolidine. acs.org

Furthermore, computational models based on DFT have been developed to predict which combinations of alkenes and oximes will successfully react to form azetidines via photocatalysis. thescience.dev These models calculate the frontier molecular orbital energies of the reactants. thescience.dev A close match in the energy levels of the excited states of the alkene and oxime indicates a lower transition state energy, and thus a higher likelihood of a successful reaction. thescience.dev This predictive power allows researchers to screen substrates computationally before attempting a synthesis in the lab, saving significant time and resources. thescience.dev

Molecular Dynamics Simulations for Conformational Sampling

Where DFT provides a static picture of energetic minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.govyoutube.com

For flexible molecules or for studying interactions with larger systems like proteins, MD is particularly useful. In a study on a novel azetidine derivative with potential antiviral activity, MD simulations were used to validate docking results and assess the stability of the molecule when bound to its target proteins, Hepatitis C virus (HCV) NS5B and Norovirus. researchgate.net The simulations, run for 90-100 nanoseconds, showed that the complex remained stable, supporting the hypothesis that the compound could act as a potent inhibitor. nih.govresearchgate.net MD simulations can identify key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex and can reveal conformational changes in both the ligand and the protein upon binding. researchgate.netphyschemres.org

Quantitative Structure–Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. youtube.comyoutube.com The process involves calculating a set of molecular descriptors (properties derived from the chemical structure) and then using statistical methods to build a mathematical model that correlates these descriptors with activity. nih.govnih.gov

For azetidine derivatives, QSAR models have been developed to predict their antimalarial activity. nih.gov In one such study, the structures of various azetidine-2-carbonitriles were first optimized using DFT calculations. nih.gov Then, a wide range of molecular descriptors were generated, and a genetic function algorithm was used to select the most relevant descriptors and build a predictive model. The resulting model showed a high correlation between the predicted and experimental activities, and it identified a key descriptor related to polarizability as being highly influential. nih.gov This information was then used to design new, theoretical derivatives with potentially enhanced activity. nih.gov QSAR provides a powerful in silico screening tool to prioritize the synthesis of the most promising drug candidates from a large library of potential compounds. nih.govyoutube.com

Table 2: Summary of Computational Approaches for Azetidine Systems

| Computational Method | Application | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction Mechanism, Conformational Analysis, Selectivity | Transition state energies, reaction pathways, stable conformations, relative energies of isomers. | Predicts reactivity, stable conformers, and the outcome of synthetic routes. |

| Molecular Dynamics (MD) | Conformational Sampling, Binding Stability | Dynamic behavior, solvent effects, ligand-protein interaction stability, binding modes. | Elucidates behavior in solution and interaction with biological targets. |

| QSAR | Activity Prediction | Correlation between chemical structure and biological activity, design of new analogues. | Guides the design of derivatives with potentially improved biological properties. |

Advanced Applications of Methyl 2 Methylazetidine 3 Carboxylate Derivatives in Chemical Research

Azetidines as Privileged Scaffolds in Medicinal Chemistry Research

The azetidine (B1206935) ring is a prominent structural motif in numerous pharmacologically important synthetic compounds and natural products. Its inherent ring strain presents synthetic challenges, but also imparts unique chemical properties that are advantageous in drug design. The development of novel synthetic methodologies has made diversely functionalized azetidines more accessible, solidifying their role as valuable building blocks for drug discovery.

Molecular Design Principles for Bioactive Azetidine Derivatives

The design of bioactive molecules containing an azetidine core leverages the ring's distinct stereoelectronic properties. The constrained four-membered ring serves as a rigid scaffold, allowing for precise three-dimensional positioning of functional groups, which is a fundamental strategy for achieving specific biological activity. This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Azetidines are frequently employed as bioisosteres for other cyclic structures, such as pyrrolidines or piperidines, or even acyclic fragments. For instance, 3-hydroxymethyl-azetidine has been successfully used as an effective bioisostere of pyrrolidin-3-ol in the development of potent enzyme inhibitors. This substitution can lead to improved properties, such as metabolic stability, while maintaining or enhancing biological activity. The design process often involves computational modeling and structure-activity relationship (SAR) studies to optimize the substitution pattern on the azetidine ring for maximal potency and selectivity. A scaffold morphing approach, for example, led to the discovery of 3-pyridyl azetidine ureas as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

Exploration in Enzyme Modulator Design

Azetidine derivatives have proven to be effective modulators of various enzyme classes. Their ability to present substituents in well-defined spatial orientations makes them ideal for targeting enzyme active sites.